Quinoline Nitrogen Basicity: pKa Shift vs. 2-Methyl Analog
The 2-trifluoromethyl group drastically lowers the basicity of the quinoline nitrogen compared to the 2-methyl analog. The target compound exhibits a predicted pKa of -3.01±0.50, contrasting with 2.58±0.50 for ethyl 4-chloro-2-methylquinoline-3-carboxylate . This ~5.6 log unit difference means the target compound remains predominantly unprotonated under physiological and mildly acidic conditions, directly influencing solubility, membrane permeability, and coordination chemistry.
ΔpKa ≈ −5.6
| Evidence Dimension | Quinoline nitrogen basicity (predicted pKa of conjugate acid) |
|---|---|
| Target Compound Data | pKa = -3.01±0.50 |
| Comparator Or Baseline | Ethyl 4-chloro-2-methylquinoline-3-carboxylate (CAS 50593-70-9): pKa = 2.58±0.50 |
| Quantified Difference | ΔpKa ≈ -5.59 (target is ~5.6 log units less basic) |
| Conditions | In silico prediction (ChemicalBook, Advanced Chemistry Development ACD/Labs) |
Why This Matters
A 5.6-unit pKa difference is transformative for salt formation, chromatographic behavior, and receptor interactions, making the compound functionally non-interchangeable with the 2-methyl analog in any pH-sensitive application.
